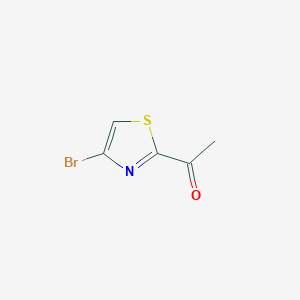

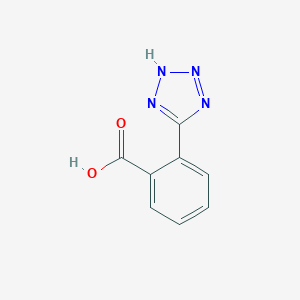

2-(1H-tetrazol-5-yl)benzoic acid

Descripción general

Descripción

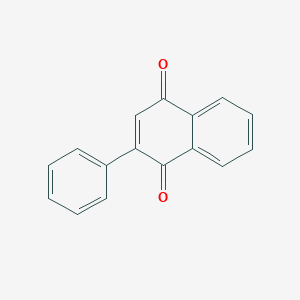

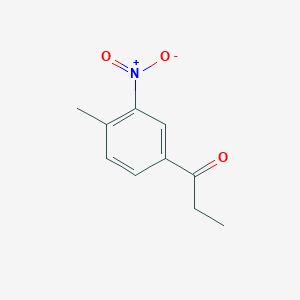

“2-(1H-tetrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C8H6N4O2 . It has a molecular weight of 190.16 . It is a solid substance .

Synthesis Analysis

The synthesis of tetrazole-containing compounds has been a subject of interest in medicinal chemistry . For instance, a series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction pathway for the synthesis of these compounds is described in the referenced paper .

Molecular Structure Analysis

The InChI code for “2-(1H-tetrazol-5-yl)benzoic acid” is 1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H, (H,13,14)(H,9,10,11,12) .

Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy .

Physical And Chemical Properties Analysis

“2-(1H-tetrazol-5-yl)benzoic acid” is a solid substance with a molecular weight of 190.16 . It has a specific InChI code .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

2-(1H-tetrazol-5-yl)benzoic acid and its analogs have been synthesized through Cu(I) catalyzed C–N coupling, demonstrating the potential of this compound in chemical synthesis and organic process research (Song et al., 2019). Additionally, the crystal structure of a related compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, has been analyzed, revealing significant hydrogen-bonding and π–π stacking interactions, contributing to the understanding of its three-dimensional network (Guo-qing Li et al., 2008).

Coordination Polymers and Metal Complexes

This compound has been utilized in the creation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which have distinct structural topologies, demonstrating its versatility in inorganic chemistry and material science (Weichao Song et al., 2009). Furthermore, its application in the formation of coordination polymers with luminescent sensor properties for detecting metal ions and nitroaromatic explosives showcases its potential in sensor technology (Xiao Zhang et al., 2017).

Photophysical Studies

The compound's behavior under different light irradiations has been studied in solid nitrogen matrices, contributing to the field of photochemistry. These studies provide insights into its photophysical properties, which could be relevant for applications in molecular electronics and photovoltaics (M. Pagacz-Kostrzewa et al., 2019).

Gas Adsorption and Catalysis

Studies on metal-organic frameworks (MOFs) synthesized from this compound have shown significant gas adsorption properties. These MOFs demonstrate potential in applications like gas separation and CO2 conversion, highlighting the compound's role in environmental chemistry and sustainable technology (Pradip Pachfule et al., 2011). Additionally, its use in the synthesis of substituted 1H-tetrazoles and N-arylation of amines through peptide nanofibers decorated with metal nanoparticles exemplifies its catalytic applications in organic synthesis (A. Ghorbani‐Choghamarani & Zahra Taherinia, 2017).

Magnetic and Antiallergic Properties

Research has also been conducted on the synthesis of novel compounds with 2-(1H-tetrazol-5-yl)benzoic acid showing antiallergic properties, expanding its potential in pharmaceutical chemistry (N. Peet et al., 1986). Moreover, its involvement in the synthesis of tetrazole-based magnets, exhibiting unique magnetic properties, opens avenues in the field of material science and magnetism (Ruxin Yao et al., 2013).

Safety And Hazards

Direcciones Futuras

Tetrazoles, including “2-(1H-tetrazol-5-yl)benzoic acid”, continue to be a subject of interest in medicinal chemistry due to their unique properties . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in the development of biologically active substances . Future research will likely continue to explore the synthesis, properties, and potential applications of tetrazole-containing compounds .

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-tetrazol-5-yl)benzoic acid | |

CAS RN |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.